(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine
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Overview
Description
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a methoxyethanamine moiety
Preparation Methods
The synthesis of (S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethylated phenyl intermediate:
Attachment of the methoxyethanamine moiety: The difluoromethylated phenyl intermediate is then reacted with a suitable methoxyethanamine derivative under controlled conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include electrophilic fluorinating reagents, nucleophiles, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:
Trifluoromethylated analogs: Compounds with a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylated analogs: Compounds with a monofluoromethyl group, which may have distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1S)-1-[4-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3/t9-/m1/s1 |
InChI Key |
KBVRIQPOYDXYAP-SECBINFHSA-N |
Isomeric SMILES |
COC[C@H](C1=CC=C(C=C1)C(F)F)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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